

Quantitative proteomics to assess "PROTAC BET-binding moiety 1" selectivity

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Compound of Interest

Compound Name: PROTAC BET-binding moiety 1

Cat. No.: B2556100

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are attractive therapeutic targets in oncology and other diseases due to their role as epigenetic "readers" in regulating gene transcription.^{[1][2][3][4]}

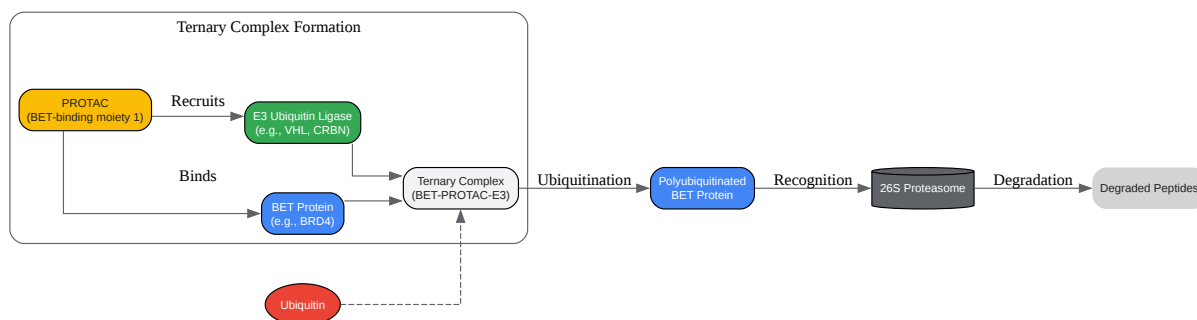
"PROTAC BET-binding moiety 1" represents a class of molecules designed to specifically bind to BET proteins and induce their degradation. A critical aspect of developing these PROTACs is to assess their selectivity across the entire proteome and within the BET family itself. Non-selective degradation could lead to off-target effects and toxicity. Mass spectrometry-based quantitative proteomics is the gold standard for evaluating the selectivity of PROTACs, providing an unbiased and comprehensive view of changes in protein abundance upon treatment.^{[5][6][7]}

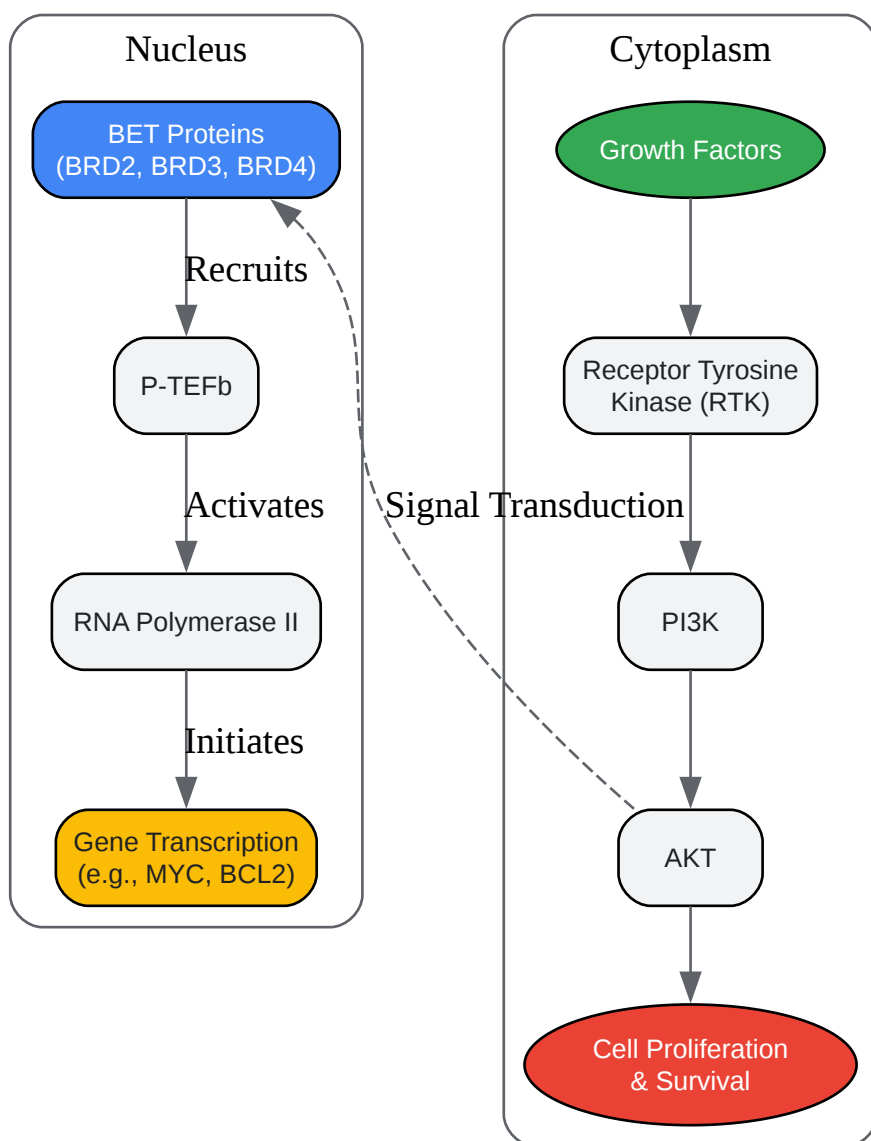
This document provides detailed application notes and protocols for assessing the selectivity of a PROTAC targeting BET proteins using quantitative proteomics.

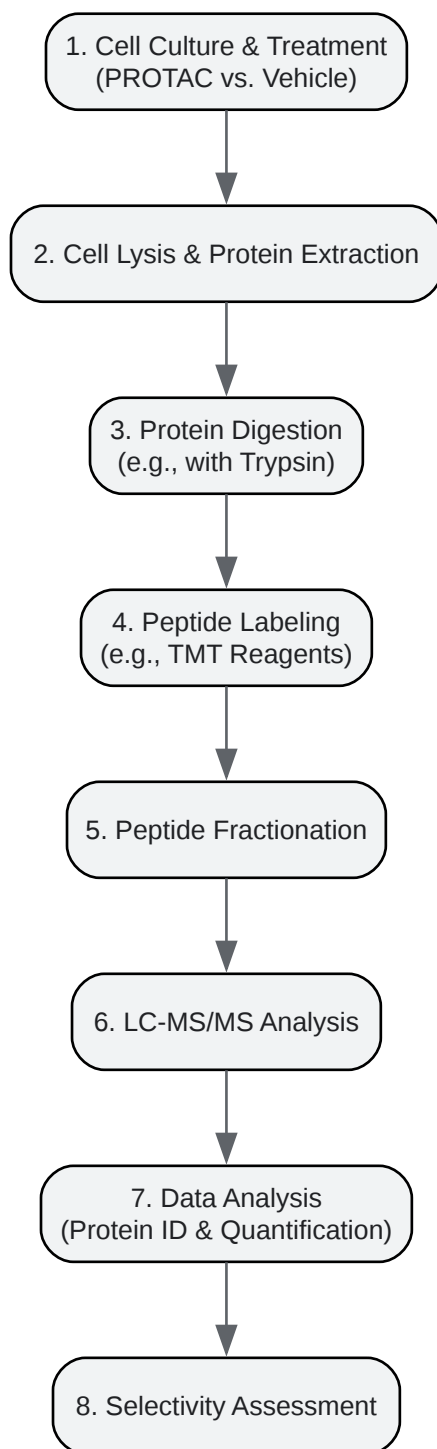
Principle of PROTAC Action

A PROTAC brings a target protein and an E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

[\[8\]](#)[\[9\]](#)[\[10\]](#)







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